REACTION_CXSMILES
|
C([NH:4][C:5]1[CH:10]=[C:9]([F:11])[C:8]([S:12](=[O:15])(=[O:14])[NH2:13])=[CH:7][C:6]=1[CH3:16])(=O)C.[OH2:17].[OH2:18].O.O.O.O.O.S([O-])([O-])(=O)=O.[Mg+2].O.[Mn]([O-])(=O)(=O)=O.[K+]>[OH-].[Na+]>[F:11][C:9]1[CH:10]=[C:5]([NH2:4])[C:6](=[CH:7][C:8]=1[S:12](=[O:14])(=[O:15])[NH2:13])[C:16]([OH:18])=[O:17] |f:1.2.3.4.5.6.7.8.9,11.12,13.14|
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Name
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|
Quantity
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25 g
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Type
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reactant
|
Smiles
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C(C)(=O)NC1=C(C=C(C(=C1)F)S(N)(=O)=O)C
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Name
|
|
Quantity
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36.7 g
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Type
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reactant
|
Smiles
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O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Mg+2]
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Name
|
|
Quantity
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560 mL
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Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
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48.1 g
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Type
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reactant
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Smiles
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[Mn](=O)(=O)(=O)[O-].[K+]
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Name
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|
Quantity
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215 mL
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Type
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solvent
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Smiles
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[OH-].[Na+]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated to 80°
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Type
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CUSTOM
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Details
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the temperature between 80° and 85°
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Type
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FILTRATION
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Details
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filtered hot
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Type
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CUSTOM
|
Details
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the cake, (collected into a mass), of manganese dioxide
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Type
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WASH
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Details
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was washed with water
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Type
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CUSTOM
|
Details
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the precipitate of compound 5 was recovered
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Type
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CUSTOM
|
Details
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The moist compound 5 of the above reaction and 4.0 g
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Type
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CUSTOM
|
Details
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, previously obtained
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Type
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TEMPERATURE
|
Details
|
were heated
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Type
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FILTRATION
|
Details
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The reaction mixture was filtered
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Type
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CUSTOM
|
Details
|
The separating solid was recovered on a filter
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Type
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WASH
|
Details
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washed with water
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Type
|
CUSTOM
|
Details
|
dried in vacuo at 80°
|
Reaction Time |
4 h |
Name
|
|
Type
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|
Smiles
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FC=1C=C(C(C(=O)O)=CC1S(N)(=O)=O)N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |